Resorcinol-13C6

Overview

Description

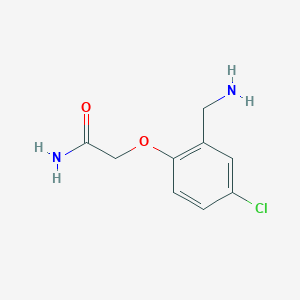

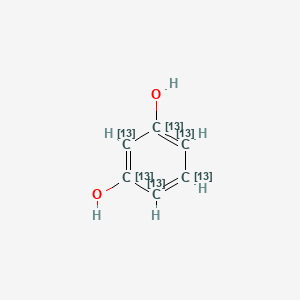

Resorcinol-13C6 is a labeled isotopic compound of resorcinol, where all six carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace and study the behavior of resorcinol in various chemical and biological systems .

Mechanism of Action

Target of Action

Resorcinol-13C6, a labeled variant of Resorcinol, primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin . Additionally, it possesses a well-documented anti-thyroidal activity .

Mode of Action

This compound works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to skin health and thyroid function. The compound’s keratolytic activity aids in the removal of hard, scaly, or roughened skin, which is beneficial in the treatment of various skin disorders . In terms of thyroid function, this compound inhibits the action of peroxidases, leading to a decrease in thyroid hormone synthesis .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with various skin disorders, including acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . By promoting the removal of hard, scaly, or roughened skin, it helps improve the condition of the skin . Additionally, its anti-thyroidal activity can lead to a decrease in thyroid hormone levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and efficacy . Furthermore, the compound’s stability can be influenced by factors such as temperature and pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol-13C6 can be synthesized through several methods, including the disulfonation of benzene followed by neutralization and acidification. Another method involves the hydrolysis of meta-phenylenediamine. The hydroperoxidation of meta-diisopropylbenzene is also a notable synthetic route .

Industrial Production Methods: The industrial production of resorcinol typically involves the disulfonation of benzene using sulfuric acid or oleum, followed by neutralization and recovery of sodium sulfate. The resulting benzenedisulfonic acid is then acidified, extracted, and distilled to obtain resorcinol .

Chemical Reactions Analysis

Types of Reactions: Resorcinol-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. The oxidation process often leads to the formation of quinones.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of dihydroresorcinol.

Major Products:

Oxidation: Quinones

Reduction: Dihydroresorcinol

Substitution: Halogenated or nitrated resorcinol derivatives

Scientific Research Applications

Resorcinol-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding metabolic pathways and enzyme interactions.

Medicine: Utilized in the development of pharmaceuticals and in studying drug metabolism.

Industry: Applied in the production of adhesives, resins, and UV absorbers

Comparison with Similar Compounds

1,3-Dihydroxybenzene (Resorcinol): The non-labeled version of resorcinol-13C6.

Catechol (1,2-Dihydroxybenzene): An isomer of resorcinol with hydroxyl groups at different positions.

Hydroquinone (1,4-Dihydroxybenzene): Another isomer with hydroxyl groups at the para positions.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic labeling provides a distinct advantage in studying complex biochemical and chemical processes .

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475481 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-31-3 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

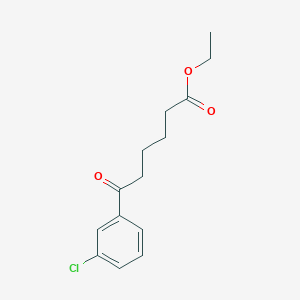

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)